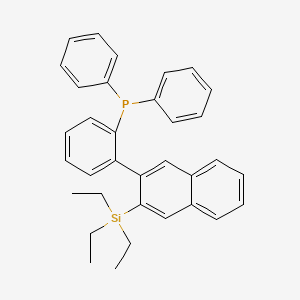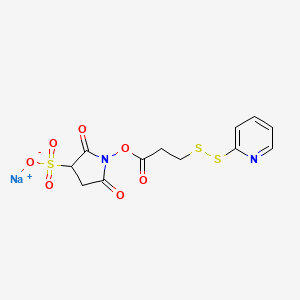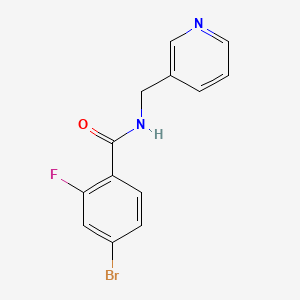
Triethyl(2,2,2-trifluoro-1-(p-tolylthio)ethoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl(2,2,2-trifluoro-1-(p-tolylthio)ethoxy)silane is an organosilicon compound with the molecular formula C15H23F3OSSi. This compound is characterized by the presence of a trifluoroethoxy group and a p-tolylthio group attached to a silicon atom. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(2,2,2-trifluoro-1-(p-tolylthio)ethoxy)silane typically involves the reaction of triethylsilane with 2,2,2-trifluoro-1-(p-tolylthio)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as boron trifluoride etherate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification and distillation to isolate the final compound .
Chemical Reactions Analysis
Types of Reactions
Triethyl(2,2,2-trifluoro-1-(p-tolylthio)ethoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The trifluoroethoxy and p-tolylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized silanes .
Scientific Research Applications
Triethyl(2,2,2-trifluoro-1-(p-tolylthio)ethoxy)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Triethyl(2,2,2-trifluoro-1-(p-tolylthio)ethoxy)silane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroethoxy and p-tolylthio groups can participate in electron transfer processes, facilitating the formation of new chemical bonds. The silicon atom in the compound can also interact with other molecules, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(p-tolyl)ethanone: This compound shares the trifluoroethoxy group but lacks the silicon atom and the p-tolylthio group.
Trimethyl(2,2,2-trifluoroethoxy)silane: Similar in structure but with different substituents on the silicon atom.
Uniqueness
Triethyl(2,2,2-trifluoro-1-(p-tolylthio)ethoxy)silane is unique due to the combination of trifluoroethoxy and p-tolylthio groups attached to a silicon atom. This unique structure imparts specific reactivity and properties that are valuable in various chemical and industrial applications .
Properties
Molecular Formula |
C15H23F3OSSi |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
triethyl-[2,2,2-trifluoro-1-(4-methylphenyl)sulfanylethoxy]silane |
InChI |
InChI=1S/C15H23F3OSSi/c1-5-21(6-2,7-3)19-14(15(16,17)18)20-13-10-8-12(4)9-11-13/h8-11,14H,5-7H2,1-4H3 |
InChI Key |
SRKJLJRVNAKXNR-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC(C(F)(F)F)SC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


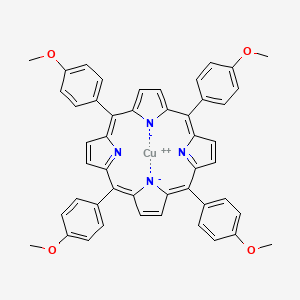
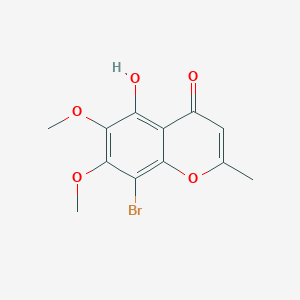

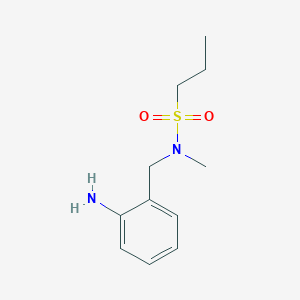

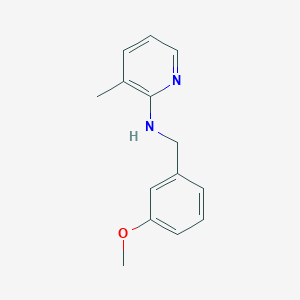
![(3aS,6aS)-3a-(Trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B14889029.png)
![(2'-(1-(3-Fluoro-4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14889043.png)
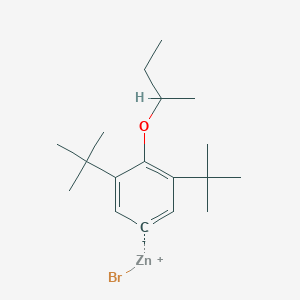
![hexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14889053.png)
